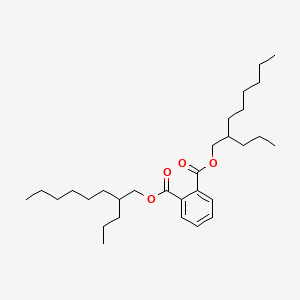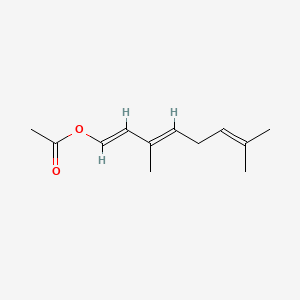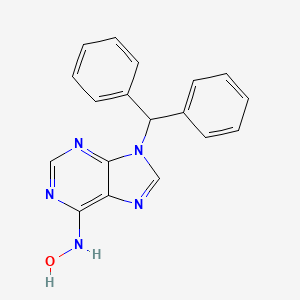
9-Benzhydryl-6-hydroxylaminopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzhydryl-6-hydroxylaminopurine is a derivative of adenine, a purine nucleobase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzhydryl-6-hydroxylaminopurine typically involves the reaction of 9-benzhydryl-6-chloropurine with hydroxylamine. The reaction is carried out in an ethanolic solution, which facilitates the substitution of the chlorine atom with a hydroxylamine group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzhydryl-6-hydroxylaminopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different aminopurine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and their oxides, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
9-Benzhydryl-6-hydroxylaminopurine has been extensively studied for its mutagenic properties. It has shown potential in:
Mécanisme D'action
The mutagenic effects of 9-Benzhydryl-6-hydroxylaminopurine are primarily due to its ability to incorporate into DNA and cause base-pairing errors during replication. This leads to mutations that can be studied to understand genetic processes. The compound targets enzymes involved in DNA synthesis and repair, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methyl-6-hydroxylaminopurine
- 9-Benzyl-6-hydroxylaminopurine
- 9-Trityl-6-hydroxylaminopurine
Uniqueness
Compared to its analogs, 9-Benzhydryl-6-hydroxylaminopurine exhibits higher mutagenic activity, especially in the presence of metabolic activating systems. This makes it a valuable tool in mutagenicity testing and genetic research .
Propriétés
Numéro CAS |
152433-82-4 |
|---|---|
Formule moléculaire |
C18H15N5O |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
N-(9-benzhydrylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C18H15N5O/c24-22-17-15-18(20-11-19-17)23(12-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,24H,(H,19,20,22) |
Clé InChI |
MNIUXBMVRRGIFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



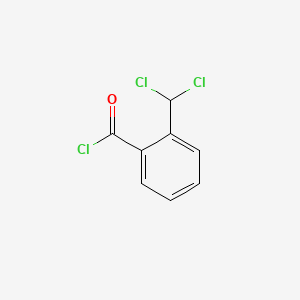
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
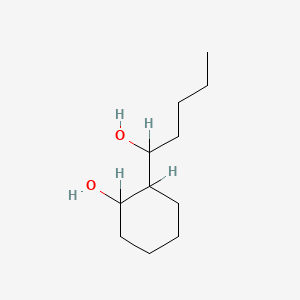
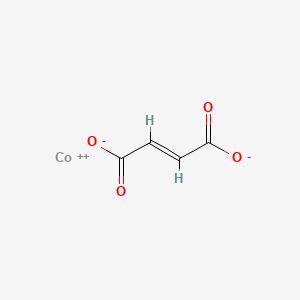
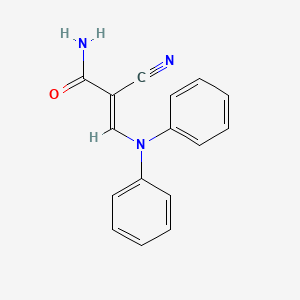


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)

